

# InChIKey for 4-Bromo-6-(trifluoromethyl)quinoline

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## Compound of Interest

Compound Name: 4-Bromo-6-(trifluoromethyl)quinoline

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An In-Depth Technical Guide to **4-Bromo-6-(Trifluoromethyl)quinoline**: Synthesis, Reactivity, and Applications in Drug Discovery

## Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF<sub>3</sub>) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, lipophilicity, and binding affinity. This guide focuses on **4-Bromo-6-(trifluoromethyl)quinoline**, a key heterocyclic building block. The 4-bromo substituent serves as a versatile synthetic handle, enabling extensive chemical diversification through modern cross-coupling reactions. This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, chemical reactivity, and diverse applications of this compound class. By drawing upon data from closely related and well-documented analogs, this guide offers field-proven insights and detailed protocols to empower the strategic design and synthesis of novel quinoline-based therapeutics.

## The Quinoline Core: A Privileged Scaffold in Modern Drug Discovery

Quinoline, a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring, is a structural motif present in numerous natural products and synthetic pharmaceuticals.<sup>[1]</sup> Its rigid structure and ability to participate in hydrogen bonding and  $\pi$ -stacking interactions make it an ideal framework for engaging with biological targets.

The introduction of specific functional groups onto the quinoline core is a key strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

- The Trifluoromethyl Group (-CF<sub>3</sub>): This electron-withdrawing group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion often leads to:
  - Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF<sub>3</sub> group resistant to oxidative metabolism by cytochrome P450 enzymes.<sup>[2]</sup>
  - Increased Lipophilicity: This can improve cell membrane permeability and oral bioavailability.
  - Modulated Acidity/Basicity: It can alter the pK<sub>a</sub> of nearby functional groups, influencing drug-receptor interactions.
- The 4-Bromo Substituent (-Br): The bromine atom at the C4 position is not merely a substituent but a strategic linchpin for chemical diversification. Its presence provides a reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide range of molecular fragments to explore the chemical space and optimize biological activity.

While the specific compound **4-Bromo-6-(trifluoromethyl)quinoline** serves as our focal point, this guide will leverage data from well-characterized analogs, such as 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline and 4-bromo-6-chloro-2-(trifluoromethyl)quinoline, to present a holistic and actionable technical overview.

## Physicochemical Properties and Structural Identification

Accurate identification and characterization are paramount for any chemical entity used in research and development. The table below summarizes key identifiers for representative

compounds in this class.

Property	4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline	4-Bromo-6-chloro-2-(trifluoromethyl)quinoline[3]	4-Bromo-6-(trifluoromethoxy)quinoline[4]
Molecular Formula	C <sub>10</sub> H <sub>4</sub> BrF <sub>4</sub> N	C <sub>10</sub> H <sub>4</sub> BrClF <sub>3</sub> N	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> NO
Molecular Weight	294.04 g/mol	310.50 g/mol	292.05 g/mol
CAS Number	31009-33-3	18706-32-6[5]	1189105-68-7
InChIKey	JMZGVHLYCHYQEH-UHFFFAOYSA-N	XBWOMWBSPFAUEL-UHFFFAOYSA-N	MQWWGBHKEREGL-A-UHFFFAOYSA-N

Spectroscopic characterization is essential for confirming the structure and purity of these compounds. Expected data includes:

- <sup>1</sup>H NMR: Signals in the aromatic region (7-9 ppm) corresponding to the protons on the quinoline core.
- <sup>19</sup>F NMR: A characteristic singlet for the -CF<sub>3</sub> group.
- <sup>13</sup>C NMR: Resonances for the ten carbon atoms of the quinoline skeleton, including the carbon attached to the -CF<sub>3</sub> group.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine (<sup>19</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

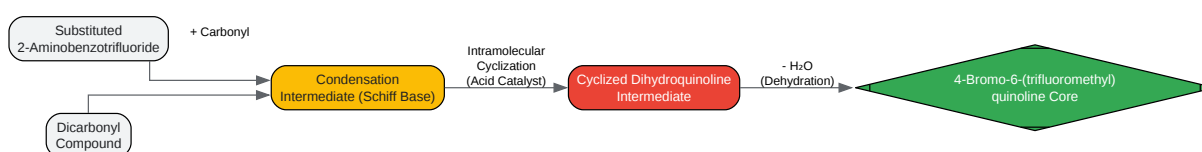
## Synthesis and Mechanistic Considerations

The construction of the substituted quinoline core can be achieved through several classic named reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

### Pfitzinger Reaction

A robust method for quinoline synthesis involves the condensation of an isatin derivative with a carbonyl compound. For the target scaffold, a variation starting from a substituted 2-amino benzotrifluoride is more common. This approach offers good control over the substituent placement on the benzene portion of the quinoline ring.[2]

The general mechanism involves an initial condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline system.[2]



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Caption: Generalized Pfitzinger-type synthesis workflow.

## Skraup Synthesis

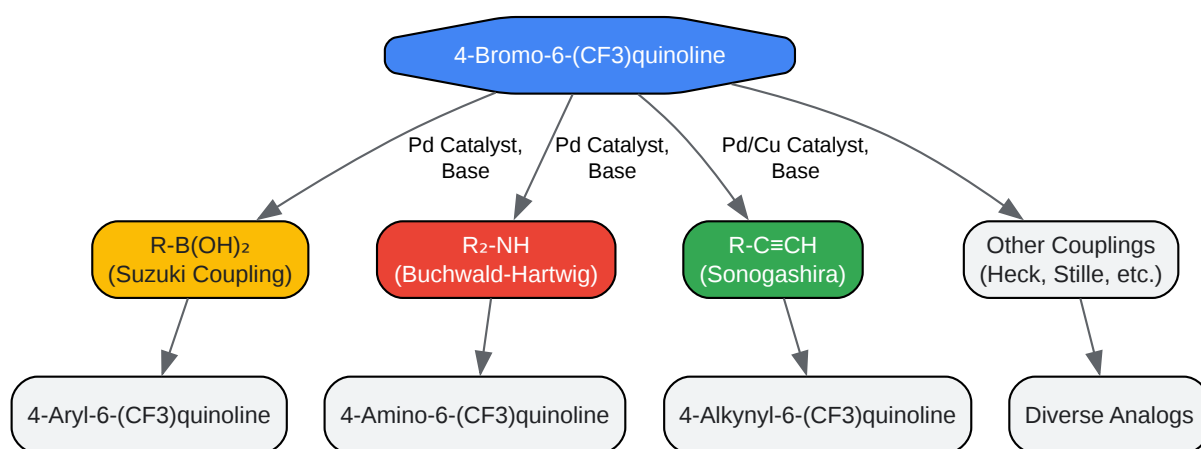
The Skraup synthesis is another classical method that constructs the quinoline ring by reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[2] This is a one-pot reaction, but it often requires harsh conditions (high temperatures and strong acid), which may not be suitable for sensitive substrates.[2]

## Chemical Reactivity: The C4-Bromo Position as a Gateway for Diversification

The true synthetic utility of **4-bromo-6-(trifluoromethyl)quinoline** lies in the reactivity of the carbon-bromine bond. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding a wide range of aminoquinoline derivatives.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-quinolines.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.



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Caption: Diversification strategies via cross-coupling reactions.

## Applications in Medicinal Chemistry and Drug Discovery

Quinoline derivatives exhibit a remarkable breadth of biological activities.<sup>[6][7]</sup> The specific substitution pattern of **4-bromo-6-(trifluoromethyl)quinoline** makes it an attractive starting point for developing agents against various diseases.

Therapeutic Area	Reported Activity of Quinoline Analogs	Potential Mechanism of Action
Oncology	Anticancer activity.	Inhibition of kinases, topoisomerases, or interaction with DNA.
Infectious Diseases	Antimalarial, antibacterial, antifungal, antiviral.[2]	Inhibition of essential microbial enzymes, disruption of parasitic life cycles.
Neurology	Anticonvulsant, analgesic.	Modulation of ion channels (e.g., sodium channels).
Inflammation	Anti-inflammatory activity.[7]	Inhibition of inflammatory pathways and enzymes like cyclooxygenase (COX).

The trifluoromethyl group and the potential for extensive diversification at the C4 position make this scaffold particularly promising for developing potent and selective inhibitors for various enzyme and receptor targets.[2]

## Exemplary Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific substrates and laboratory conditions.

### Protocol: Pfitzinger-type Synthesis of a 4-Bromo-6-(substituted)quinoline Core

This protocol is adapted from established methods for similar quinoline syntheses.[2]

- **Reaction Setup:** To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting 2-amino-5-(trifluoromethyl)bromobenzene (1.0 eq).
- **Solvent and Reagents:** Add the dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq) and a suitable solvent (e.g., Dowtherm A or toluene).

- **Catalyst Addition:** Add a catalytic amount of a Lewis acid (e.g.,  $\text{ZnCl}_2$ ) or a protic acid (e.g., polyphosphoric acid).
- **Reaction:** Heat the mixture to reflux (typically 110-250 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the desired product.

## Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position

- **Reaction Setup:** In a reaction vial, combine the **4-bromo-6-(trifluoromethyl)quinoline** substrate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 0.05 eq), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq).
- **Solvent:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- **Reaction:** Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
- **Workup:** After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate the 4-aryl-6-(trifluoromethyl)quinoline derivative.

## Safety, Handling, and Storage

Chemicals in this class should be handled with appropriate safety precautions by trained personnel.

- Hazard Classification: Based on analogs, these compounds are often classified as Acute Toxicity, Oral (Category 3) and may be harmful to aquatic life.[3]
- Pictograms: GHS06 (Skull and Crossbones).[3]
- Hazard Statements (H-codes): H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life).[3]
- Precautionary Statements (P-codes): P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[3]
- Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

## Conclusion and Future Perspectives

**4-Bromo-6-(trifluoromethyl)quinoline** and its analogs are high-value chemical building blocks that bridge the gap between foundational heterocyclic chemistry and applied medicinal chemistry. The trifluoromethyl group imparts desirable physicochemical properties, while the 4-bromo position offers a reliable and versatile point for chemical elaboration. This combination allows for the rapid generation of focused compound libraries to probe complex biological systems.

Future research will likely focus on expanding the diversity of fragments introduced at the C4 position, exploring novel catalytic methods to do so, and applying these scaffolds to an even wider range of therapeutic targets, from infectious diseases to oncology and beyond. The continued application of these strategic building blocks will undoubtedly fuel the discovery of the next generation of quinoline-based therapeutics.



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